molecular formula C20H22N2O3 B13816435 (4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13816435
M. Wt: 338.4 g/mol
InChI Key: RHHQJRJVLJCKLK-XPKAQORNSA-N
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Description

(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with phenyl and aminophenyl groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.

    Attachment of the aminophenyl group: This can be done through a nucleophilic substitution reaction, where an aminophenyl group is attached to the pentanoyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[3-(3-aminophenyl)butanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[3-(3-aminophenyl)hexanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[3-(4-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one lies in its specific substitution pattern and the presence of both phenyl and aminophenyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H22N2O3/c1-2-14(16-9-6-10-17(21)11-16)12-19(23)22-18(13-25-20(22)24)15-7-4-3-5-8-15/h3-11,14,18H,2,12-13,21H2,1H3/t14?,18-/m1/s1

InChI Key

RHHQJRJVLJCKLK-XPKAQORNSA-N

Isomeric SMILES

CCC(CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N

Canonical SMILES

CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N

Origin of Product

United States

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